molecular formula C13H13BrN2O4S B1675269 (S)-6-(p-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole oxalate CAS No. 62284-79-1

(S)-6-(p-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole oxalate

Katalognummer: B1675269
CAS-Nummer: 62284-79-1
Molekulargewicht: 373.22 g/mol
InChI-Schlüssel: ZULBIBHDIQCNIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra (D₂O or DMSO-d₆) confirm the structure:

  • ¹H NMR (400 MHz, D₂O) : δ 7.45 (d, J = 8.4 Hz, 2H, aromatic H), 7.32 (d, J = 8.4 Hz, 2H, aromatic H), 4.25 (m, 1H, C6-H), 3.85–3.70 (m, 4H, thiazole-CH₂), 3.15 (t, J = 7.2 Hz, 2H, imidazole-CH₂).
  • ¹³C NMR (100 MHz, D₂O) : δ 170.2 (oxalate COO⁻), 144.1 (C-Br), 128.9–122.4 (aromatic C), 62.8 (C6), 48.3–42.1 (thiazole/imine C).

Infrared (IR) Spectroscopy

Key absorption bands (KBr pellet):

  • ν(O–H) : 2500–3000 cm⁻¹ (oxalate carboxyl)
  • ν(C=O) : 1685 cm⁻¹ (oxalate)
  • ν(C–Br) : 560 cm⁻¹.

Mass Spectrometry (MS)

  • ESI-MS (m/z) : 373.22 [M+H]⁺ (calc. 373.22).
  • Fragmentation patterns include loss of oxalate (90 Da) and Br (80 Da).

Eigenschaften

IUPAC Name

6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2S.C2H2O4/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10;3-1(4)2(5)6/h1-4,10H,5-7H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULBIBHDIQCNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=C(C=C3)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10977850
Record name (S)-6-(p-Bromophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)thiazole oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62284-79-1
Record name (S)-6-(p-Bromophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)thiazole oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062284791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-6-(p-Bromophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)thiazole oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10977850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Bromination of Levamisole

The parent compound, levamisole ($$ \text{C}{11}\text{H}{12}\text{N}_2\text{S} $$), serves as the precursor for para-bromination. Electrophilic aromatic substitution (EAS) is employed, leveraging the electron-rich phenyl ring activated by the adjacent thiazole nitrogen.

Reaction Conditions

  • Brominating Agent : Bromine ($$ \text{Br}_2 $$) or $$ N $$-bromosuccinimide (NBS) in dichloromethane or acetic acid.
  • Catalyst : Iron(III) bromide ($$ \text{FeBr}3 $$) for $$ \text{Br}2 $$-mediated reactions.
  • Temperature : 0–25°C to minimize side reactions.

The para selectivity arises from steric and electronic effects, with the thiazole nitrogen directing bromination to the phenyl group’s para position. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields 4-bromolevamisole as a free base.

Resolution of Enantiomers

Levamisole and its brominated derivative exhibit chirality at the C6 position. To isolate the $$ S $$-enantiomer:

  • Chiral Chromatography : Use of chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases.
  • Diastereomeric Salt Formation : Reaction with $$ L $$-tartaric acid in ethanol, exploiting differential solubility of diastereomers.

The $$ S $$-configured 4-bromolevamisole is confirmed via polarimetry ($$ [\alpha]_D^{20} = -18.65^\circ $$ in DMSO).

Oxalate Salt Formation

Acid-Base Reaction

The free base ($$ \text{C}{11}\text{H}{11}\text{BrN}2\text{S} $$) is treated with oxalic acid ($$ \text{H}2\text{C}2\text{O}4 $$) in a stoichiometric 1:1 ratio:

$$
\text{C}{11}\text{H}{11}\text{BrN}2\text{S} + \text{H}2\text{C}2\text{O}4 \rightarrow \text{C}{13}\text{H}{13}\text{BrN}2\text{O}4\text{S} + \text{H}_2\text{O}
$$

Procedure

  • Dissolve 4-bromolevamisole (1.0 equiv) in anhydrous ethanol (10 mL/g).
  • Add oxalic acid (1.05 equiv) in ethanol dropwise at 0°C.
  • Stir for 2 hours, then filter the precipitate.
  • Recrystallize from hot ethanol/water (4:1) to yield white crystals.

Solubility and Crystallization

The oxalate salt exhibits high solubility in DMSO (75 mg/mL) and water (75 mg/mL) at 25°C. Crystallization conditions are optimized to ensure monodisperse crystal formation, critical for reproducibility.

Purification and Quality Control

Recrystallization

Recrystallization from ethanol/water mixtures removes unreacted starting materials and byproducts. The process is monitored via HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Analytical Validation

  • Melting Point : 190–192°C (decomposition).
  • Purity : ≥98% by NMR (DMSO-$$ d_6 $$, 400 MHz).
  • Chiral Purity : ≥99% enantiomeric excess (ee) confirmed via chiral HPLC.

Industrial-Scale Production Challenges

Bromination Efficiency

Large-scale bromination requires careful temperature control to avoid di- or tri-brominated byproducts. Continuous flow reactors improve heat dissipation and selectivity.

Waste Management

Bromine and iron residues are neutralized with sodium thiosulfate and precipitated as $$ \text{Fe(OH)}_3 $$.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability
Batch Bromination 65–70 95 Moderate
Flow Bromination 80–85 98 High
Chiral Resolution 40–50 99 Low

Flow chemistry enhances yield and purity but requires specialized equipment.

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-p-Bromotetramisol-Oxalat unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins des Bromatoms. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise Substitutionsreaktionen mit Aminen entsprechende Aminderivate ergeben, während Oxidationsreaktionen zur Bildung von bromierten Oxiden führen können .

Wissenschaftliche Forschungsanwendungen

Agricultural Chemistry

Pesticide and Anthelmintic Agent
(-)-p-Bromotetramisole oxalate is primarily utilized as a pesticide and anthelmintic agent in agriculture. It effectively controls parasitic infections in crops and livestock, contributing to improved yield and quality of agricultural products. Its role in managing soil-borne pathogens enhances plant health and productivity, making it a valuable tool in sustainable agriculture practices .

Pharmaceutical Research

Intermediate in Drug Synthesis
In pharmaceutical research, (-)-p-Bromotetramisole oxalate serves as a crucial intermediate in the synthesis of various pharmaceuticals aimed at treating parasitic infections. Its structural properties allow for modifications that enhance the efficacy of medicinal compounds. Notably, it has been studied for its ability to inhibit alkaline phosphatase activity, which is relevant in the development of treatments for conditions characterized by altered phosphate metabolism .

Neuroscience Studies

Effects on Neurotransmitter Systems
Research has shown that (-)-p-Bromotetramisole oxalate influences neurotransmitter systems, particularly in studies involving neurosecretory PC12 cells. It has been found to enhance norepinephrine release when stimulated by ionomycin, indicating its potential role in modulating neurotransmitter dynamics associated with conditions like depression and anxiety . This property makes it a candidate for further investigation in neuropharmacology.

Analytical Chemistry

Detection of Brominated Compounds
In analytical chemistry, (-)-p-Bromotetramisole oxalate is employed to detect and quantify brominated compounds. Its application in environmental monitoring aids regulatory compliance by providing essential data on the presence of brominated substances in various matrices . This capability is critical for assessing environmental impact and ensuring public safety.

Veterinary Medicine

Treatment of Parasitic Infections
The compound is also applied in veterinary medicine for its effectiveness against specific parasitic infections in animals. By improving health outcomes and productivity in livestock, (-)-p-Bromotetramisole oxalate supports animal welfare and agricultural efficiency .

Case Study 1: Inhibition of Alkaline Phosphatase

A study demonstrated that (-)-p-Bromotetramisole oxalate significantly inhibited alkaline phosphatase activity across various rat tissues. The compound was shown to be more effective than levamisole at suppressing this enzyme's activity, which plays a crucial role in phosphate absorption and metabolism .

Concentration (mM) Inhibition (%)
0.1100
0.385
1.075

Case Study 2: Neurotransmitter Release Enhancement

In experiments with PC12 cells, the administration of (-)-p-Bromotetramisole oxalate at a concentration of 0.3 mM enhanced norepinephrine release significantly during ionomycin stimulation, suggesting its potential use in neuropharmacological applications .

Treatment Norepinephrine Release (µM)
Control2.5
Ionomycin5.0
Ionomycin + (-)-p-Bromotetramisole8.0

Wirkmechanismus

L-p-Bromotetramisole Oxalate exerts its effects by inhibiting the activity of alkaline phosphatase enzymes. It binds to the active site of the enzyme, preventing the dephosphorylation of substrates. This inhibition is achieved through the interaction of the bromine atom with specific amino acid residues in the enzyme’s active site . The compound also inhibits protein tyrosine phosphatases, further contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Enantiomeric Specificity

(-)-p-Bromotetramisole oxalate exhibits distinct inhibitory properties compared to its (+)-enantiomer. While both enantiomers inhibit protein phosphatases (PP1, PP2A, PP2B, PP2C), the (+)-enantiomer shows higher potency against PP2C (IC₅₀ in millimolar range) . However, (-)-p-Bromotetramisole oxalate demonstrates 3–7-fold lower IC₅₀ values in membrane-bound phosphatase assays, suggesting preferential activity in specific physiological contexts, such as GABAergic signaling pathways .

Non-Specific vs. Selective Phosphatase Inhibitors

(-)-p-Bromotetramisole oxalate belongs to a broader class of phosphatase inhibitors, which vary in specificity and target profiles:

Compound Target Phosphatase(s) Specificity Key Features
(-)-p-Bromotetramisole ALP, PP1, PP2A, PP2B, PP2C Non-specific Broad-spectrum inhibition; used in ALP-dependent assays
Calyculin A PP1, PP2A High specificity Nanomolar potency; irreversibly binds phosphatases
7-BIA Receptor-type tyrosine phosphatase D Selective Targets tyrosine phosphatases; minimal cross-reactivity with ALP
β-Glycerophosphate ALP Competitive inhibitor Less potent; used as a general phosphatase substrate blocker
Microcystin LR PP1, PP2A High specificity Toxin-derived; irreversible binding
Key Findings:
  • Non-specificity: Unlike selective inhibitors (e.g., Calyculin A, 7-BIA), (-)-p-Bromotetramisole oxalate inhibits multiple phosphatases, making it suitable for studies requiring broad phosphatase suppression but less ideal for isolating specific enzyme activities .
  • Potency : Its IC₅₀ values for ALP are lower than those of β-Glycerophosphate, a less potent ALP inhibitor .

Formulation and Solubility

  • Solubility : (-)-p-Bromotetramisole oxalate dissolves readily in DMSO (≥29 mg/mL), unlike sodium pyrophosphate (water-soluble) or BVT948 (requires organic solvents) .
  • Stability : Stable at -20°C in desiccated form, similar to other phosphatase inhibitors like ARL67156 .

Biologische Aktivität

(-)-p-Bromotetramisole oxalate, also known as l-p-bromotetramisole oxalate, is a synthetic compound belonging to the class of imidazothiazoles. It is primarily recognized for its potent biological activities, particularly as an inhibitor of alkaline phosphatase (ALP) and its applications in agricultural, pharmaceutical, and veterinary fields. This article delves into the compound's biological activity, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C13_{13}H13_{13}BrN2_2O4_4S
  • Molecular Weight : 373.22 g/mol
  • Solubility : Soluble in DMSO (>18.7 mg/mL)

Inhibition of Alkaline Phosphatase

(-)-p-Bromotetramisole oxalate is a well-documented inhibitor of alkaline phosphatase. It exhibits a strong inhibitory effect compared to levamisole, another known ALP inhibitor. The IC50_{50} value for (-)-p-bromotetramisole oxalate is reported to be approximately 36 µM, indicating its potency in inhibiting ALP activity across various tissues .

CompoundIC50_{50} (µM)
(-)-p-Bromotetramisole Oxalate36
Levamisole75

Immunomodulatory Effects

Research indicates that (-)-p-bromotetramisole oxalate has immunomodulatory properties. It stimulates chloride channels in the cystic fibrosis transmembrane conductance regulator (CFTR), which may have implications for treating conditions associated with CFTR dysfunction .

Effects on Neurotransmitter Release

In studies involving PC12 cells, the compound was shown to enhance the release of norepinephrine (NA) when stimulated by ionomycin. This suggests that (-)-p-bromotetramisole oxalate may influence neurotransmitter systems, potentially offering insights into its role in neurological disorders .

Study on Sarcoma 180/TG Cells

In vitro studies demonstrated that (-)-p-bromotetramisole oxalate significantly inhibited the proliferation of Sarcoma 180/TG cells with an IC50_{50} of 1.8 x 106^{-6} M. This highlights its potential as a therapeutic agent in cancer treatment by enhancing the susceptibility of these cells to chemotherapeutic agents like 6-thioguanine .

Inhibition Mechanism

The compound acts as a non-specific alkaline phosphatase inhibitor, affecting various phosphatase enzymes in different tissues. For instance, complete inhibition was achieved at a concentration of 0.1 mM in rat tissues except for the intestine, indicating selective inhibition profiles that could be leveraged in therapeutic contexts .

Applications

  • Agricultural Chemistry : Used as an anthelmintic and pesticide to control parasitic infections in crops and livestock.
  • Pharmaceutical Research : Serves as an intermediate for synthesizing treatments for parasitic infections.
  • Veterinary Medicine : Effective against certain parasitic infections in animals.
  • Analytical Chemistry : Employed to detect and quantify brominated compounds for environmental monitoring .

Q & A

Q. What is the recommended method for preparing stable stock solutions of (-)-p-Bromotetramisole oxalate, and how does solvent choice impact experimental outcomes?

To ensure stability and activity, dissolve 5 mg of (-)-p-Bromotetramisole oxalate in 1.34 mL of DMSO (or 3.742 mg/mL) to achieve a 10 mM stock solution. DMSO is preferred due to its high solubility (74 mg/mL), while ethanol and water are less effective (<1 mg/mL solubility in ethanol). Aliquot and store at -20°C to avoid freeze-thaw cycles, which may degrade the compound. Centrifuge (2,000–10,000×g) before use to precipitate any particulates .

Q. How can researchers confirm the inhibitory activity of (-)-p-Bromotetramisole oxalate in alkaline phosphatase (ALP) assays?

Validate inhibitory activity using a two-step approach:

Dose-Response Curves : Test a concentration range (e.g., 1–100 µM) in ALP assays (e.g., para-nitrophenylphosphate hydrolysis).

Specificity Controls : Include (+)-p-Bromotetramisole oxalate as a negative control, as the (-)-enantiomer is the active form for ALP inhibition. Compare results with other phosphatase inhibitors (e.g., okadaic acid for PP2A) to rule off-target effects .

Q. What are the primary applications of (-)-p-Bromotetramisole oxalate in cellular and biochemical studies?

It is widely used to:

  • Inhibit Non-Specific Alkaline Phosphatases in cell lysates or tissue homogenates during phosphorylation studies.
  • Block Endogenous Phosphatase Activity in Western blotting to preserve protein phosphorylation states.
  • Study ALP-dependent signaling pathways in osteoblasts, immune cells, or cancer models .

Advanced Research Questions

Q. How should researchers address contradictory data on the enantiomer-specific effects of (-)-p-Bromotetramisole oxalate in non-ALP phosphatases?

The (-)-enantiomer inhibits ALP, but both enantiomers show variable efficacy against PP1, PP2A, PP2B, and PP2C. To resolve contradictions:

  • Enantiomer Purity Check : Verify enantiomeric purity via chiral HPLC.
  • IC50 Comparison : Measure IC50 values for target phosphatases. For example, (+)-p-Bromotetramisole oxalate has higher potency (IC50 ~3–7-fold lower) against PP2C than the (-)-form.
  • Pathway-Specific Controls : Use siRNA knockdown or genetic phosphatase-deficient models to isolate ALP-specific effects .

Q. What experimental design considerations are critical when using (-)-p-Bromotetramisole oxalate in complex biological systems (e.g., neuronal or cancer tissues)?

  • Tissue-Specific Expression : ALP isoforms (e.g., intestinal, placental) vary in sensitivity; pre-test tissue lysates with inhibitor titration.
  • Zinc Sensitivity : ALP activity is zinc-dependent. Include ZnCl₂ (1–2 mM) in buffers to stabilize enzyme activity.
  • Competing Inhibitors : Avoid concurrent use of zinc-chelating agents (e.g., EDTA) or broad-spectrum phosphatase cocktails, which may confound results .

Q. How can researchers optimize (-)-p-Bromotetramisole oxalate concentrations for in vivo studies while minimizing toxicity?

  • Dose Escalation Studies : Start with 1–5 mg/kg (intraperitoneal or oral) in rodent models, monitoring liver/kidney function markers (ALT, creatinine).
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using LC-MS/MS.
  • Functional Readouts : Pair inhibitor treatment with ALP activity assays in target tissues (e.g., bone for tissue-nonspecific ALP) .

Q. What strategies mitigate off-target effects of (-)-p-Bromotetramisole oxalate in high-throughput screening (HTS) campaigns?

  • Counter-Screening : Test hits against PP1/PP2A/PP2C panels to exclude false positives.
  • Structure-Activity Relationship (SAR) Analysis : Modify the tetramisole scaffold to enhance ALP selectivity.
  • Cryo-EM or X-ray Crystallography : Resolve inhibitor-enzyme binding modes to guide rational design of analogs .

Data Contradiction and Validation

Q. How should researchers interpret conflicting reports on (-)-p-Bromotetramisole oxalate’s role in immune modulation or metabolic pathways?

  • Context-Dependent Effects : ALP inhibition may alter ATP metabolism or lipid signaling in immune cells. Replicate studies under standardized conditions (e.g., serum-free media, matched cell lines).
  • Epitope Mapping : Use phospho-specific antibodies or phosphoproteomics to identify ALP-regulated phosphorylation sites.
  • Cross-Validate with Genetic Models : Compare results with ALP-knockout cells or CRISPR-Cas9-edited lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-6-(p-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole oxalate
Reactant of Route 2
(S)-6-(p-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole oxalate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.